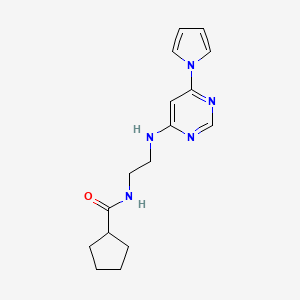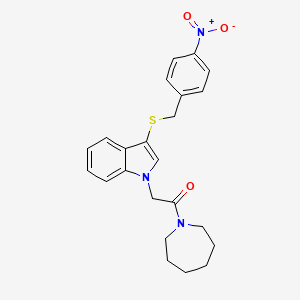![molecular formula C11H15ClN2 B2605053 {3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride CAS No. 1955547-99-5](/img/structure/B2605053.png)
{3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of action
“{3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride” is a hydrazine derivative. Hydrazines are often used in the synthesis of pharmaceuticals and agrochemicals due to their reactivity and versatility
Mode of action
The mode of action of “{3-Phenylbicyclo[11Hydrazine derivatives are known to be versatile intermediates in organic synthesis, participating in a variety of reactions .
Vorbereitungsmethoden
The synthesis of {3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride typically involves the homolytic aromatic alkylation of benzene. This metal-free method is efficient and versatile, allowing for the production of various BCP derivatives . The reaction conditions often include the use of benzene, tetrabutylammonium cyanoborohydride, and azobisisobutyronitrile (AIBN) as a radical initiator . Industrial production methods would likely scale up these laboratory procedures, optimizing for yield and purity.
Analyse Chemischer Reaktionen
{3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into various reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
{3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride has several applications in scientific research:
Biology: Its structural features make it useful in studying protein-ligand interactions and enzyme mechanisms.
Industry: It may be used in the production of specialty chemicals and materials due to its unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to {3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride include other BCP derivatives such as {3-Phenylbicyclo[1.1.1]pentan-1-yl}amine and {3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol These compounds share the BCP scaffold but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity The uniqueness of {3-Phenylbicyclo[11
Eigenschaften
IUPAC Name |
(3-phenyl-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c12-13-11-6-10(7-11,8-11)9-4-2-1-3-5-9;/h1-5,13H,6-8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQSGYXXUWEDHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NN)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)cyclohexyl]prop-2-enamide](/img/structure/B2604971.png)

![2-(4-CHLOROPHENYL)-3-(ETHYLSULFANYL)-N-(2-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2604973.png)
![4-Chloro-2-{[(3-chloro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2604975.png)

![N-(3-chlorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2604977.png)
![methyl 6-fluoro-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2604980.png)







